

Spectroscopic Profile of 3-Bromo-3-phenylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-3-phenylpropanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-3-phenylpropanoic acid**, a compound utilized in the synthesis of various organic molecules, including pharmaceuticals and materials for molecular electronics.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

3-Bromo-3-phenylpropanoic acid (C₉H₉BrO₂) is a halogenated carboxylic acid with a molecular weight of 229.07 g/mol.[1] Its structure, featuring a chiral center at the carbon bearing the bromine atom, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for its structural confirmation.[1][2] The key spectral features include characteristic signals from the phenyl ring, the aliphatic chain, and the carboxylic acid functional group.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **3-Bromo-3-phenylpropanoic acid**. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent like CDCl₃. These values are predicted based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Phenyl-H	7.2 - 7.4	Multiplet	5H	-
Methine-H (CH-Br)	4.5 - 5.0	Multiplet	1H	-
Methylene-H (CH ₂ -COOH)	2.8 - 3.2	Doublet of Doublets	2H	-
Carboxylic Acid-H	10.0 - 12.0	Singlet (broad)	1H	-

¹³C NMR Spectroscopic Data (Predicted)

Carbon Atom	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~175
Phenyl C (quaternary)	~140
Phenyl CH	~128-129
Methine (C-Br)	~45-50
Methylene (C-COOH)	~40-45

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Bromo-3-phenylpropanoic acid**. The table below lists the characteristic absorption bands.

IR Absorption Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	~3000	Broad
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic Acid)	~1700	Strong
C=C (Aromatic)	1450 - 1600	Medium-Weak
C-Br	500 - 700	Medium-Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a solid organic compound like **3-Bromo-3-phenylpropanoic acid**.

NMR Spectroscopy Protocol

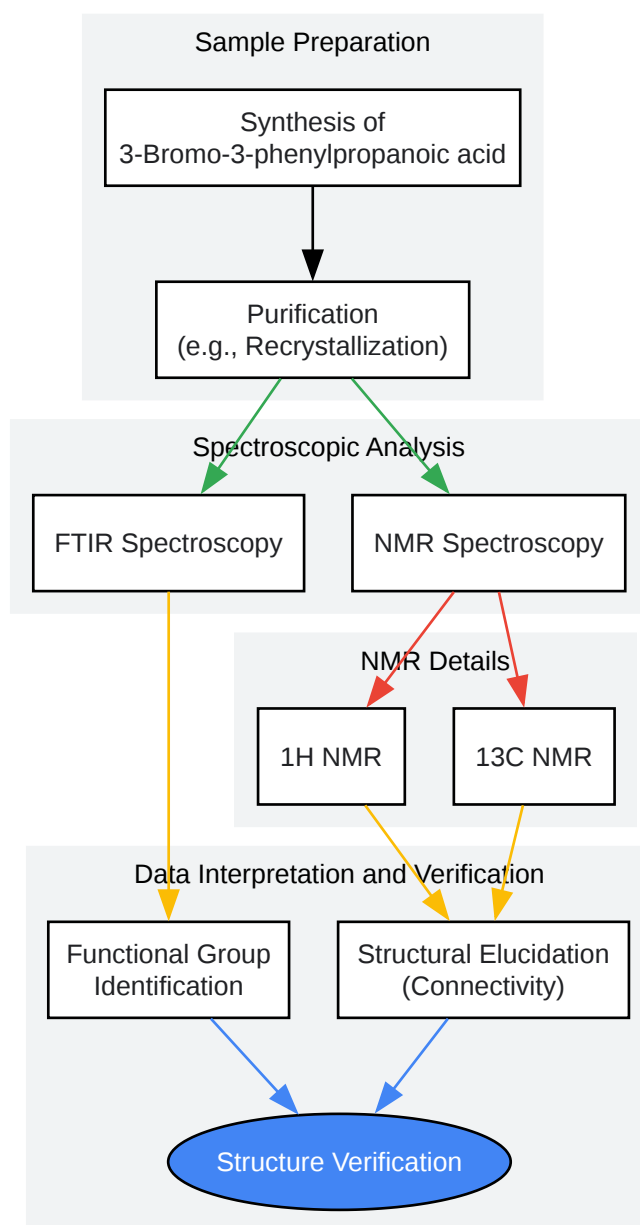
- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Bromo-3-phenylpropanoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
- **Data Processing:** Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

FTIR Spectroscopy Protocol

- **Background Spectrum:** Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- **Sample Preparation (ATR):** Place a small amount of the solid **3-Bromo-3-phenylpropanoic acid** sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Sample Spectrum Acquisition:** Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of **3-Bromo-3-phenylpropanoic acid**.



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Workflow for Spectroscopic Analysis

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References

- 1. Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9 [evitachem.com]
- 2. 3-Bromo-3-phenylpropanoic acid | 15463-91-9 | Benchchem [benchchem.com]
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